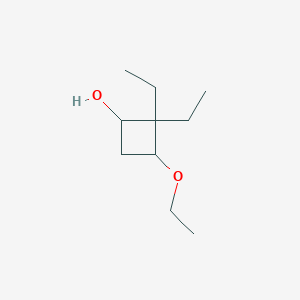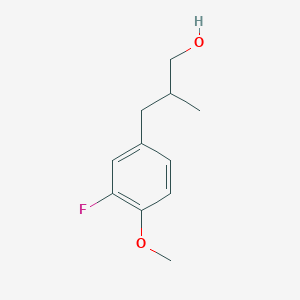
3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one
概要
説明
3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one: is a chemical compound with the molecular formula C13H15Br2NO and a molecular weight of 361.07 g/mol . This compound is characterized by the presence of two bromine atoms, a piperidinone ring, and a dimethylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one typically involves the following steps:
Bromination: The starting material, 4-bromo-2,6-dimethylphenyl, undergoes bromination to introduce the bromine atoms at specific positions.
Piperidinone Formation: The brominated intermediate is then reacted with piperidinone under controlled conditions to form the final product.
Industrial Production Methods:
Industrial production of this compound may involve large-scale bromination and subsequent reactions under optimized conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product .
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as amines and thiols can be used.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidinones, while coupling reactions can produce complex organic molecules .
科学的研究の応用
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Catalysis: It can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the interactions of brominated compounds with biological systems.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry:
Material Science: It is used in the development of advanced materials with specific properties.
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and reagents.
作用機序
The mechanism of action of 3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and piperidinone ring play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
4-Bromo-2,6-dimethylphenol: A related compound with similar bromine and dimethylphenyl groups.
(4-Bromo-2,6-dimethylphenyl)boronic acid: Another brominated compound used in organic synthesis.
2-Bromo-4,6-dimethylphenol: A structurally similar compound with different substitution patterns.
Uniqueness:
3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one is unique due to the presence of both a piperidinone ring and two bromine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
特性
IUPAC Name |
3-bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2NO/c1-8-6-10(14)7-9(2)12(8)16-5-3-4-11(15)13(16)17/h6-7,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWKLRRYBIGWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCCC(C2=O)Br)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine](/img/structure/B1444119.png)









![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)
![[4-(Bromomethyl)cyclohexyl]benzene](/img/structure/B1444136.png)
![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)
